N,3-Dimethoxy-N-methylbenzamide
Overview
Description
Scientific Research Applications
Tumor Proliferation Imaging
N,3-Dimethoxy-N-methylbenzamide derivatives have been explored for their potential in imaging tumor proliferation. For instance, a study on the cellular proliferative marker N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) used in PET imaging showed significant correlations with tumor proliferation indicators in patients with various cancers (Dehdashti et al., 2013).
Polymer Chemistry
In the field of polymer chemistry, derivatives like N-(3-Vinylphenyl)-2,5-dimethoxy-4-methylbenzamide have been synthesized and used in creating redox resins. These resins, after deprotection, showed significant chemical stability and redox capacities, expanding the applications in material sciences (Manecke et al., 1978).
Education in Chemistry
Derivatives of N,3-Dimethoxy-N-methylbenzamide, such as N,N-Diethyl-3-methylbenzamide (DEET), have been used in educational settings to teach synthesis processes in organic chemistry. These studies provide beginner chemists with opportunities to compare different synthetic methods (Habeck et al., 2010).
Metabolic Studies
In metabolic studies, the metabolism of N,N-dimethylbenzamides, which are structurally similar to N,3-Dimethoxy-N-methylbenzamide, has been examined. These studies revealed the formation of N-methylbenzamides and formaldehyde, contributing to our understanding of the metabolic pathways and effects of these compounds (Constantino et al., 1992).
Synthesis and Characterization
Further, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a related compound, was synthesized and characterized, providing insights into its structural motifs suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Sigma-2 Receptor Study
Research on sigma-2 receptor probes used compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, indicating their potential in studying sigma-2 receptors in vitro (Xu et al., 2005).
properties
IUPAC Name |
N,3-dimethoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-5-4-6-9(7-8)13-2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYJMOLHWZNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566313 | |
Record name | N,3-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-Dimethoxy-N-methylbenzamide | |
CAS RN |
152121-82-9 | |
Record name | N,3-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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